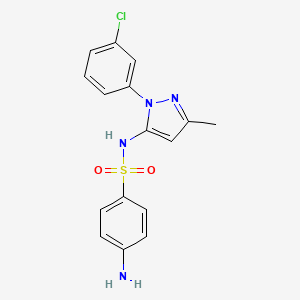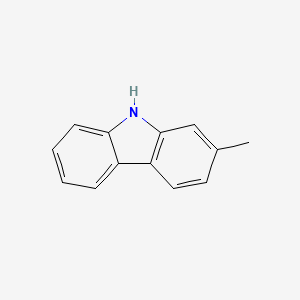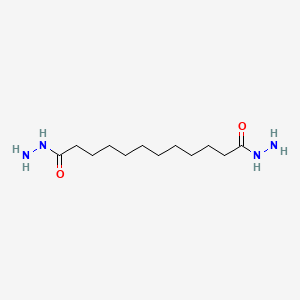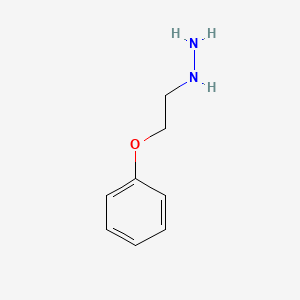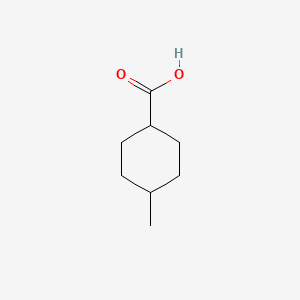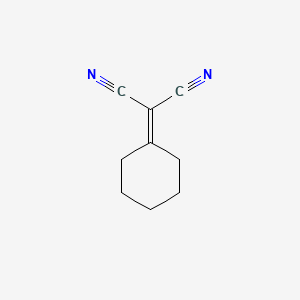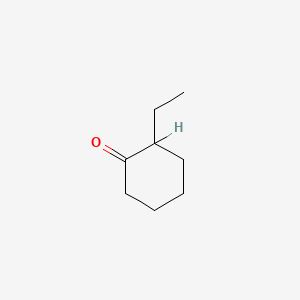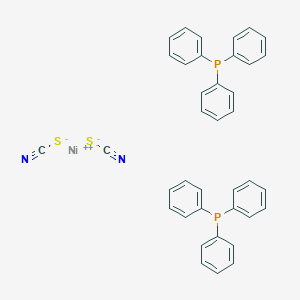
Nickel, bis(triphenylphosphine)-, dithiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel, bis(triphenylphosphine)-, dithiocyanate (Ni(PPh3)2(SCN)2) is a common reagent used in organic chemistry, especially in the synthesis of organic compounds. It is a two-component reagent consisting of a nickel complex and a dithiocyanate anion. The reagent is highly reactive and has been used in a variety of laboratory experiments, including synthesis of organic compounds, organic transformations, and the study of biochemical and physiological effects.
科学的研究の応用
Ni(PPh3)2(SCN)2 has been used in a variety of scientific research applications, including organic synthesis, organic transformations, and the study of biochemical and physiological effects. It has been used in the synthesis of organic compounds such as amines, alcohols, and other organic molecules. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the stimulation of cell proliferation, and the regulation of gene expression.
作用機序
The mechanism of action of Ni(PPh3)2(SCN)2 is not completely understood. However, it is believed that the nickel complex binds to the substrate, forming a complex that is then activated by the dithiocyanate anion. This activation leads to the formation of a new product, which is then released from the complex.
Biochemical and Physiological Effects
Ni(PPh3)2(SCN)2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as the enzyme responsible for the breakdown of carbohydrates. It has also been shown to stimulate cell proliferation and regulate gene expression. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
実験室実験の利点と制限
The use of Ni(PPh3)2(SCN)2 has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easy to handle and store. It is also highly reactive, making it suitable for a variety of organic transformations. However, there are some limitations to its use. It is toxic and can cause skin irritation, so proper safety precautions must be taken when using it. In addition, it is not very stable and can decompose if not stored properly.
将来の方向性
There are a number of potential future directions for research involving Ni(PPh3)2(SCN)2. One possibility is to investigate the mechanism of action of the reagent in more detail. This could involve studying the binding of the reagent to the substrate and the activation of the complex. In addition, further research could be conducted to explore the biochemical and physiological effects of the reagent, such as its effects on cell proliferation, gene expression, and apoptosis. Finally, further research could be conducted to explore the potential applications of the reagent, such as its use in the synthesis of organic compounds and its potential use in drug development.
合成法
The synthesis of Ni(PPh3)2(SCN)2 involves the reaction of nickel chloride hexahydrate with triphenylphosphine in a polar aprotic solvent. The reaction is typically carried out at room temperature and can be monitored by the appearance of a yellow precipitate. The precipitate is then filtered and washed with an aqueous solution of sodium thiosulfate. The product is then dried and can be stored in an airtight container.
特性
IUPAC Name |
nickel(2+);triphenylphosphane;dithiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2CHNS.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1-3;/h2*1-15H;2*3H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENYPDFJOAABS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-].C(#N)[S-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2NiP2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935609 |
Source


|
| Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel, bis(triphenylphosphine)-, dithiocyanate | |
CAS RN |
15709-62-3 |
Source


|
| Record name | Nickel, dithiocyanatobis(triphenylphosphine)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015709623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)


